molecular formula C13H14N2O2S B2450849 N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 403836-42-0

N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B2450849
CAS No.: 403836-42-0
M. Wt: 262.33
InChI Key: VNZQJMNREXWNFT-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic organic compound that features a unique combination of functional groups, including an oxazole ring, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves multi-step organic reactions. One possible route includes:

    Formation of the Oxazole Ring: Starting with a suitable precursor, the oxazole ring can be synthesized through cyclization reactions involving nitriles and aldehydes under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring or the acetamide group can be reduced under specific conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced oxazole derivatives, amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Exploration as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring and sulfanyl group could play crucial roles in binding to these targets, while the acetamide moiety may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide
  • N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide
  • N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-nitrophenyl)sulfanyl]acetamide

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to the specific combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the methyl group on the aromatic ring can influence its electronic properties and interactions with other molecules.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-3-5-11(6-4-9)18-8-13(16)14-12-7-10(2)17-15-12/h3-7H,8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZQJMNREXWNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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